Buformin hydrochloride, chemically known as N-butyl-1-carbamimidamidomethanimidamide hydrochloride, is an oral antidiabetic medication belonging to the biguanide class. It is structurally related to metformin and phenformin, both of which are also used for managing diabetes. Buformin hydrochloride is characterized as a fine, white to slightly yellow crystalline powder that is odorless and has a weakly acidic bitter taste. It was first synthesized in 1957 and has been primarily used to manage hyperglycemia in diabetic patients, although it has been withdrawn from the market in many countries due to safety concerns, particularly the risk of lactic acidosis .
The synthesis of buformin hydrochloride involves a reaction between butylamine and 2-cyanoguanidine. The process typically includes the following steps:
The detailed synthesis can be complex, involving various solvents and purification methods to ensure high purity and yield of the final product .
Buformin hydrochloride has a molecular formula of and a molecular weight of approximately 193.68 g/mol. Its structural formula can be represented as follows:
Buformin hydrochloride participates in various chemical reactions typical of biguanides:
Buformin hydrochloride acts primarily by delaying glucose absorption from the gastrointestinal tract and enhancing insulin sensitivity. Its mechanism includes:
Pharmacokinetic studies indicate that after oral administration, approximately 90% of buformin is recovered in urine, with an elimination half-life of about two hours .
Buformin hydrochloride exhibits several notable physical and chemical properties:
Despite its historical significance as an antidiabetic agent, ongoing research continues to explore its mechanisms and potential applications in other fields such as oncology and virology.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3